4-((4-メチルピペリジン-1-イル)メチル)フェニルボロン酸

概要

説明

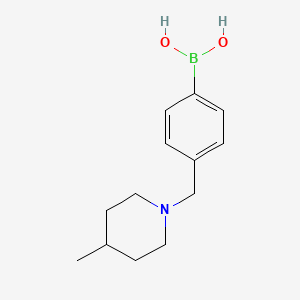

4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is an organoboron compound that has gained attention in various fields of chemistry and medicinal research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-methylpiperidin-1-ylmethyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .

科学的研究の応用

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid serves as an important reagent in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. This reaction allows for the construction of complex organic molecules, making it invaluable for synthetic chemists .

Medicinal Chemistry

Drug Development

This compound is being explored for its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and anticancer drugs. Its ability to form reversible covalent bonds with biomolecules makes it suitable for targeting various enzymes and proteins involved in disease processes .

Case Studies

- A study investigated its interaction with specific kinases, revealing that it could inhibit their activity effectively, suggesting potential applications in cancer therapy where kinase activity is often dysregulated .

Biochemical Analysis

Enzyme Inhibition Studies

The unique properties of 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid allow it to inhibit proteases and kinases by binding to their active sites. This characteristic makes it useful as a biochemical probe for studying enzyme activity and function .

Cellular Effects

Research indicates that this compound can influence cell signaling pathways by modulating phosphorylation states of key proteins, leading to changes in cell proliferation and apoptosis . These effects underscore its potential role in cellular biology research.

作用機序

Target of Action

The primary target of the compound 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid affects the SM coupling reaction pathway . This pathway involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Result of Action

The molecular and cellular effects of the action of 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid result in the formation of new carbon–carbon bonds . This is a crucial step in many organic synthesis reactions .

Action Environment

The action, efficacy, and stability of 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid are influenced by various environmental factors. For instance, the SM coupling reaction, which the compound is involved in, benefits from exceptionally mild and functional group tolerant reaction conditions . The organoboron reagent, which includes this compound, is relatively stable, readily prepared, and generally environmentally benign .

生化学分析

Biochemical Properties

4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and hydroxyl groups. This interaction is particularly important in the inhibition of serine proteases and other enzymes that contain active site serine residues. The compound’s ability to bind to these enzymes can modulate their activity, making it a valuable tool for studying enzyme function and regulation .

Cellular Effects

The effects of 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific enzymes and proteins within the cell, the compound can alter the activity of key signaling molecules, leading to changes in cellular behavior. For example, its interaction with kinases and phosphatases can modulate phosphorylation events, thereby affecting signal transduction pathways.

Molecular Mechanism

At the molecular level, 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with target biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light. Long-term exposure to the compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites, depending on the pathways it influences. Understanding these interactions is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to transporters can influence its uptake and distribution, affecting its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The compound’s activity and function can be modulated by its localization, making it important to understand the mechanisms that govern its subcellular distribution .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with 4-methylpiperidine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反応の分析

Types of Reactions

4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The piperidine group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

類似化合物との比較

Similar Compounds

Phenylboronic Acid: Lacks the piperidine group, making it less versatile in certain reactions.

4-(4-Methylpiperidin-1-yl)phenylboronic Acid: Similar structure but different substitution pattern.

Uniqueness

4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is unique due to the presence of both a boronic acid group and a piperidine group, which enhances its reactivity and versatility in various chemical reactions .

生物活性

4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid (CAS No. 1334399-66-4) is a boronic acid derivative known for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a piperidine moiety, which is often associated with various pharmacological effects, making it a subject of interest in recent research.

The molecular formula of 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is C13H18BNO2. It possesses a boronic acid functional group that can interact with biological targets, particularly proteins and enzymes, through reversible covalent bonding.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and receptors involved in disease processes. Boronic acids are known to act as reversible inhibitors of serine proteases and can also interact with the active sites of various enzymes, affecting their functionality.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds similar to 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways. A study demonstrated that certain boronic acids could induce apoptosis in cancer cells through the modulation of the PI3K/Akt pathway .

Antimicrobial Properties

Research indicates that boronic acids exhibit antimicrobial activities against a range of pathogens. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. In vitro studies have suggested that 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid may possess similar properties, though further investigations are required to quantify its efficacy against specific strains .

Enzyme Inhibition

Boronic acids are well-known for their role as enzyme inhibitors, particularly in the context of protease inhibition. The compound may inhibit proteasome activity, which is crucial for regulating protein degradation and cellular homeostasis. This inhibition can lead to an accumulation of pro-apoptotic factors within cancer cells, thereby enhancing their sensitivity to chemotherapeutic agents .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of boronic acids is heavily influenced by their structural features. Modifications to the piperidine ring or the phenyl group can enhance or diminish their potency as enzyme inhibitors or anticancer agents. Studies have indicated that introducing electron-withdrawing groups can improve binding affinity to target proteins .

Pharmacokinetics

Understanding the pharmacokinetics of 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is crucial for its therapeutic application. Preliminary data suggest moderate solubility and stability profiles, which are essential for effective drug formulation and delivery .

特性

IUPAC Name |

[4-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-11-6-8-15(9-7-11)10-12-2-4-13(5-3-12)14(16)17/h2-5,11,16-17H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVRITPVLQKRGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCC(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。